6-Methyl-3-nitroimidazo[1,2-a]pyridine
Overview
Description
6-Methyl-3-nitroimidazo[1,2-a]pyridine is a heterocyclic aromatic organic compound with the molecular formula C8H7N3O2. It is a derivative of imidazo[1,2-a]pyridine, featuring a nitro group at the 3-position and a methyl group at the 6-position of the imidazo[1,2-a]pyridine ring system
Mechanism of Action
Mode of Action
The compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities . .
Biochemical Pathways
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Action Environment
It is generally recommended to store the compound at a temperature of 0-5°c to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-nitroimidazo[1,2-a]pyridine typically involves the following steps:
Formation of Imidazo[1,2-a]pyridine Core: The core structure of imidazo[1,2-a]pyridine can be synthesized through the cyclization of appropriate precursors, such as 2-aminopyridine derivatives, with aldehydes or ketones in the presence of acid catalysts.
Introduction of Nitro Group: The nitration of imidazo[1,2-a]pyridine can be achieved using nitric acid or other nitrating agents under controlled conditions to introduce the nitro group at the 3-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-3-nitroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 6-methyl-3-aminoimidazo[1,2-a]pyridine.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitro or methyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include iron powder, tin chloride, and hydrogen gas.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amines, hydrazines.
Substitution Products: N-substituted, O-substituted, or halogenated derivatives.
Scientific Research Applications
6-Methyl-3-nitroimidazo[1,2-a]pyridine has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds and heterocyclic frameworks.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antitubercular properties.
Medicine: Research has investigated its use as a precursor for pharmaceuticals and its potential therapeutic effects.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine
6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine
Properties
IUPAC Name |
6-methyl-3-nitroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-6-2-3-7-9-4-8(11(12)13)10(7)5-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUHOYDMDHFMIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C2[N+](=O)[O-])C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80316595 | |
Record name | 6-methyl-3-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80316595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67625-28-9 | |
Record name | 67625-28-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305202 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-methyl-3-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80316595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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